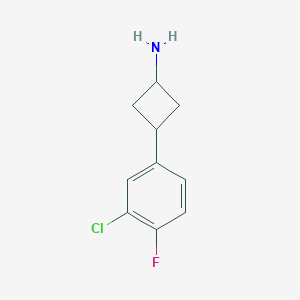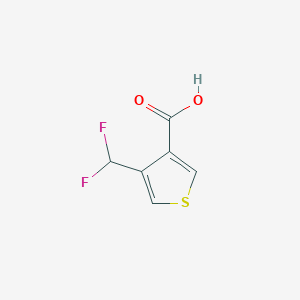![molecular formula C9H20ClNO B2376135 [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride CAS No. 1864015-26-8](/img/structure/B2376135.png)
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C9H19NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride typically involves the reaction of 2-(Propan-2-yl)oxan-4-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves the following steps:
Starting Material Preparation: The starting material, 2-(Propan-2-yl)oxan-4-ylmethanamine, is prepared through a series of organic reactions involving the formation of the oxane ring and subsequent functionalization.
Hydrochloride Formation: The amine group of the starting material reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch or Continuous Processing: Depending on the scale of production, the reaction can be carried out in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure its compliance with industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mécanisme D'action
The mechanism of action of [2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxan-4-ylmethanamine: A structurally similar compound with a different functional group arrangement.
Pyrrolidine Derivatives: Compounds with a similar nitrogen-containing ring structure but different substituents.
4-Aminomethyltetrahydropyran Hydrochloride: Another compound with a similar oxane ring structure and amine group .
Uniqueness
[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its stability, reactivity, and ability to interact with various molecular targets make it a valuable compound in scientific research and industrial applications .
Propriétés
IUPAC Name |
(2-propan-2-yloxan-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9-5-8(6-10)3-4-11-9;/h7-9H,3-6,10H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMCXIDLHHHIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-26-8 |
Source


|
| Record name | [2-(propan-2-yl)oxan-4-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2376052.png)


![3-(4-BROMOBENZENESULFONYL)-N-(3,4,5-TRIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2376056.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2376058.png)


![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2376065.png)
![N-[(4,5-Dimethoxy-2-methylphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2376066.png)
![[(E)-2-[3-(benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl]ethenyl]dimethylamine](/img/structure/B2376067.png)
![N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2376069.png)
![N-[2-(2,3-Dimethyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2376070.png)
![N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2376071.png)
![5-[3-(Isobutyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2376074.png)
